molecular formula C30H58O14S B8106221 Boc-PEG4-sulfone-PEG4-Boc

Boc-PEG4-sulfone-PEG4-Boc

Cat. No.: B8106221
M. Wt: 674.8 g/mol
InChI Key: QXUPWBDVXWAANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-PEG4-sulfone-PEG4-Boc is a polyethylene glycol (PEG) linker containing two t-butyl protecting groups. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media. The t-butyl protecting groups can be removed under acidic conditions, and the sulfone group can be conjugated with thiol groups of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PEG4-sulfone-PEG4-Boc involves the sequential coupling of PEG chains with sulfone and t-butyl groups. The t-butyl protecting groups are introduced to protect the functional groups during the synthesis process. The sulfone group is then conjugated with the PEG chains under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Boc-PEG4-sulfone-PEG4-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the t-butyl protecting groups under acidic conditions results in the formation of PEG4-Sulfone-PEG4 .

Scientific Research Applications

Boc-PEG4-sulfone-PEG4-Boc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-PEG4-sulfone-PEG4-Boc involves the removal of t-butyl protecting groups under acidic conditions, which allows the sulfone group to conjugate with thiol groups of proteins. This conjugation increases the water solubility of the compound and enhances its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Boc-PEG4-sulfone-PEG4-Boc include:

Uniqueness

This compound is unique due to its dual t-butyl protecting groups and sulfone group, which provide versatility in various chemical reactions and applications. Its hydrophilic PEG chain also enhances its water solubility, making it suitable for a wide range of research and industrial uses .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O14S/c1-29(2,3)43-27(31)7-9-35-11-13-37-15-17-39-19-21-41-23-25-45(33,34)26-24-42-22-20-40-18-16-38-14-12-36-10-8-28(32)44-30(4,5)6/h7-26H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUPWBDVXWAANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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